molecular formula C13H12OS B2932909 3-(4-Methylthiophenyl)phenol CAS No. 893737-03-6

3-(4-Methylthiophenyl)phenol

Cat. No.: B2932909
CAS No.: 893737-03-6
M. Wt: 216.3
InChI Key: CYAMPGMNFHKIQR-UHFFFAOYSA-N
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Description

3-(4-Methylthiophenyl)phenol, also known by its IUPAC name 4’-(methylsulfanyl)[1,1’-biphenyl]-3-ol, is an organic compound with the molecular formula C13H12OS . This compound features a biphenyl structure with a hydroxyl group and a methylthio group attached to different phenyl rings. It is primarily used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylthiophenyl)phenol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

In industrial settings, the production of this compound may involve similar Suzuki-Miyaura coupling reactions but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylthiophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium dichromate (Na2Cr2O7), Fremy’s salt

    Reducing Agents: Hydrogen gas (H2) with a palladium catalyst

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents

Major Products

    Oxidation: Quinones

    Reduction: Various reduced biphenyl derivatives

    Substitution: Halogenated or nitrated biphenyl derivatives

Scientific Research Applications

3-(4-Methylthiophenyl)phenol is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Employed in the production of advanced materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 3-(4-Methylthiophenyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the methylthio group can influence the compound’s electronic properties. These interactions can affect various biological and chemical processes, making the compound valuable in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylthiophenyl)phenol is unique due to its biphenyl structure combined with both a hydroxyl and a methylthio group. This combination of functional groups provides distinct chemical properties and reactivity, making it a versatile compound in various applications.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAMPGMNFHKIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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